molecular formula C20H24ClNO B173090 Quifenadine hydrochloride CAS No. 10447-38-8

Quifenadine hydrochloride

Cat. No.: B173090
CAS No.: 10447-38-8
M. Wt: 329.9 g/mol
InChI Key: MVCBFPDJWSQMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quifenadine hydrochloride is a competitive blocker of H1 receptors . It is a derivative of quinuclidylcarbinol, which reduces the effects of histamine on organs and systems . The active substance in each tablet is 50 mg of this compound .


Synthesis Analysis

The synthesis of this compound involves the use of a precursor that is also used for mequitazine . The crystal structures of dihydrate (DH) and three anhydrous forms (A, B, and C) of this compound have been determined either from single crystal (form DH) or from powder diffraction data (forms A, B, and C) .


Molecular Structure Analysis

This compound consists of similar hydrogen-bonded tetramers, and the structural differences arise due to differences in conformation or/and molecular packing . The antihistaminic qualities of quifenadine are associated with the presence of a cyclic quinuclidine core in the structure and the distance between the diphenylcarbinol group and the nitrogen atom .


Chemical Reactions Analysis

The crystal structures of dihydrate (DH) and three anhydrous forms (A, B, and C) of this compound are used to explain and rationalize the relative stability of polymorphs and observed phase transformations . The dehydration mechanism of the hydrate is provided by interpreting the results obtained in studies of crystal structures, dehydration kinetics, and thermal analysis .


Physical And Chemical Properties Analysis

The crystal structures of dihydrate (DH) and three anhydrous forms (A, B, and C) of this compound are used to explain and rationalize the relative stability of polymorphs and observed phase transformations . The only easily accessible strong hydrogen bond acceptor in this compound is the Cl − anion, and the possible donors allowing the formation of strong hydrogen bonds are the NH + group and the hydroxyl group .

Scientific Research Applications

Crystal Structure and Stability

Quifenadine hydrochloride has been studied for its crystal structures, including dihydrate (DH) and three anhydrous forms (A, B, and C). These studies provide insights into the relative stability of these polymorphs and their phase transformations. The dehydration mechanism of the hydrate form and the observed relative stability of the anhydrous phases are explained through structural analysis, which is crucial for the development and storage of the drug (Kons et al., 2015).

Manufacturing Process and Impurity Standards

Research has also focused on the manufacturing process of Quifenadine, particularly during the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate. This process results in carbenium ion rearrangements, leading to the generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems. These compounds serve as impurity standards in Quifenadine's production, highlighting the importance of understanding and controlling chemical reactions during drug synthesis (Puriņš et al., 2020).

Cardiovascular Toxicity Screening in Zebrafish

This compound has been included in studies assessing cardiovascular toxicity using zebrafish models. Such studies aim to identify pharmaceuticals that may cause cardiovascular toxicity in humans, thereby enhancing drug safety evaluation processes (Zhu et al., 2014).

Antiarrhythmic Properties in Pediatric Patients

Quifenadine has been evaluated for its antiarrhythmic properties in children with premature beats, compared to conventional antiarrhythmic agents like amiodarone. This research is significant in exploring safer and more effective treatment options for cardiac arrhythmias in pediatric populations (Makarov et al., 2009).

Potential Repurposing for Ebola Virus Infection

Innovative research has explored the repurposing of Quinacrine hydrochloride, a structurally similar compound, against Ebola Virus Infection, demonstrating its efficacy in protecting mice from lethal challenges. This study suggests the potential of quinacrine and related compounds in treating viral infections (Lane et al., 2019).

Use in Treatment of Itching Skin in Children

Quifenadine's role in treating allergic itching dermatoses in children has been investigated. Its dual antihistamine and antiserotonin action make it useful in acute periods of atopic dermatitis, especially when provoked by allergens (Masalskiy & Smolkin, 2021).

Mechanism of Action

Target of Action

Quifenadine hydrochloride, also known as Phencarol, primarily targets the H1 receptors . These receptors play a crucial role in mediating the effects of histamine, a compound involved in local immune responses and regulating physiological functions in the gut.

Mode of Action

This compound acts as a competitive blocker of H1 receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms associated with conditions like allergies . Additionally, it activates the diamine oxidase enzyme , which breaks down about 30% of endogenous histamine . This dual action explains the effectiveness of this compound in patients insensitive to other antihistamines .

Biochemical Pathways

Its antihistaminic qualities are associated with the presence of a cyclic quinuclidine core in the structure and the distance between the diphenylcarbinol group and the nitrogen atom .

Pharmacokinetics

The bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of this compound are areas of ongoing research .

Result of Action

This compound reduces the toxic effect of histamine, eliminates or weakens its bronchoconstrictor effect and spasmodic effect on the smooth muscles of the intestines . It has a moderate antiserotonin and weak cholinolytic effect, and well-defined antipruritic and desensitizing properties . This compound weakens the hypotensive effect of histamine and its effect on capillary permeability .

Safety and Hazards

Quifenadine hydrochloride has been classified as having acute toxicity, both orally (Category 4, H302) and through inhalation (Category 4, H332). It can also cause skin irritation (Category 2, H315) and eye irritation (Category 2A, H319). It poses a short-term (acute) aquatic hazard (Category 3, H402) .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.ClH/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16,19,22H,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCBFPDJWSQMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10447-39-9 (Parent)
Record name Quifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30908989
Record name (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-38-8
Record name 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10447-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-diphenyl-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUIFENADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WSK4828LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quifenadine hydrochloride
Reactant of Route 2
Quifenadine hydrochloride
Reactant of Route 3
Quifenadine hydrochloride
Reactant of Route 4
Reactant of Route 4
Quifenadine hydrochloride
Reactant of Route 5
Quifenadine hydrochloride
Reactant of Route 6
Quifenadine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Phencarol?

A1: Phencarol exerts its antihistaminic effect by acting as an H1-histamine receptor antagonist [, , ]. This means it binds to the H1 receptors, preventing histamine from binding and triggering allergic responses.

Q2: How does Phencarol compare to other antihistamines like Diphenhydramine in terms of efficacy and duration of action?

A2: Pharmacological studies indicate that Phencarol exhibits superior antihistaminic activity and a longer duration of action compared to Diphenhydramine [].

Q3: Does Phencarol impact gastric secretion?

A3: Unlike some H1-receptor antagonists, Phencarol has been shown to reduce gastric secretion and free hydrochloric acid levels in rats []. This effect is attributed to its potential to activate diamine oxidase, an enzyme that degrades histamine, leading to decreased histamine levels available to stimulate H2 receptors in the stomach [].

Q4: Does Phencarol affect the central nervous system like some other antihistamines?

A4: Unlike Diphenhydramine and Promethazine, Phencarol does not exhibit significant central nervous system depression. It does not substantially impact motor activity, conditioned reflexes, or electroencephalogram readings []. This lack of pronounced central action is attributed to its low lipophilic activity and limited ability to cross the blood-brain barrier [].

Q5: Does Phencarol influence the body's immune response?

A5: Studies demonstrate that Phencarol, along with another antihistamine Bicarphen, can inhibit delayed-type allergic reactions more effectively than Diphenhydramine []. Furthermore, Phencarol can significantly decrease the number of rosette-forming lymphocytes in immunocompetent organs like the spleen, thymus, and lymph nodes when administered concurrently with test antigens [].

Q6: Does Phencarol possess any anti-arrhythmic properties?

A6: Research suggests that Phencarol exhibits anti-arrhythmic and cardioprotective effects in experimental models using rabbits [, ]. It effectively countered arrhythmias induced by calcium chloride, adrenaline, and strophanthin, but not those induced by aconitine [, ]. Importantly, Phencarol did not demonstrate any cardiodepressive effects [, ].

Q7: What is the molecular formula and weight of Phencarol?

A7: Phencarol, or Quifenadine hydrochloride, has the molecular formula C20H23NO•HCl and a molecular weight of 329.86 g/mol.

Q8: Are there different solid forms of Phencarol?

A8: Research indicates the existence of at least four different solid forms of this compound: a dihydrate form and three anhydrous forms (A, B, and C) []. These forms differ in their crystal structures and exhibit varying thermodynamic stability and dehydration mechanisms [].

Q9: How is Phencarol absorbed after oral administration?

A9: Studies in rats indicate that at least 45% of orally administered, tritium-labeled Phencarol is absorbed []. Peak radioactivity is observed in various organs within 1-3 hours post-administration, with the lungs and liver exhibiting high specific radioactivity compared to the brain [].

Q10: How is Phencarol eliminated from the body?

A10: Following absorption and distribution, Phencarol and its metabolites are primarily eliminated via the gastrointestinal tract and kidneys [].

Q11: What are the effects of Phencarol on pancreatic enzymes during food anaphylaxis?

A12: Research in rats has shown that Phencarol can mitigate the negative effects of food anaphylaxis on the activity of pancreatic digestive enzymes []. Food anaphylaxis typically leads to significant alterations in the activity of protease, lipase, and alpha-amylase, disrupting nutrient digestion and absorption []. Phencarol administration helps to normalize the secretion of these enzymes, supporting proper digestive function [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.